An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyridine: Chemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Bromo-4,6-dimethylpyridine: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-dimethylpyridine, also known as 2-bromo-4,6-lutidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and two electron-donating methyl groups, makes it a valuable intermediate for the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,6-dimethylpyridine, detailed experimental protocols for its synthesis, and an in-depth analysis of its reactivity in key cross-coupling reactions.
Chemical and Physical Properties
2-Bromo-4,6-dimethylpyridine is a colorless to light yellow clear liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrN | [1][3] |
| Molecular Weight | 186.05 g/mol | [1][3] |
| CAS Number | 4926-26-5 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 68 °C / 0.8 mmHg | [1][4] |
| Density | 1.42 g/cm³ | [1] |
| Refractive Index (n20D) | 1.55 | [1] |
| pKa (Predicted) | 2.17 ± 0.10 | [2] |
| λmax | 268 nm (in EtOH) | [2][4] |
| Storage | Store at 2 - 8 °C under an inert atmosphere. | [1][2] |
Spectroscopic Data
While experimentally obtained spectra for 2-Bromo-4,6-dimethylpyridine are not widely available in public databases, the following data is based on predictions and analysis of similar compounds, providing a reliable reference for characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-Bromo-4,6-dimethylpyridine is expected to show three distinct signals corresponding to the two aromatic protons and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity |
| H-3, H-5 | ~6.9-7.1 | s |
| 4-CH₃, 6-CH₃ | ~2.3-2.5 | s |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to display five signals, corresponding to the five distinct carbon environments in the molecule. The carbon attached to the bromine atom (C-2) is expected to be the most downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~142 |
| C-4, C-6 | ~158 |
| C-3, C-5 | ~123 |
| 4-CH₃, 6-CH₃ | ~24 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=N and C=C Ring Stretching | 1550-1600 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| 185/187 | [M]⁺ (Molecular ion) |
| 170/172 | [M-CH₃]⁺ |
| 106 | [M-Br]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis of 2-Bromo-4,6-dimethylpyridine
The most common and efficient method for the synthesis of 2-Bromo-4,6-dimethylpyridine is via a Sandmeyer-type reaction starting from 2-Amino-4,6-dimethylpyridine.
Experimental Protocol: Synthesis from 2-Amino-4,6-dimethylpyridine
Materials:
-
2-Amino-4,6-dimethylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and cyclohexane for elution
Procedure:
-
A 48% aqueous hydrobromic acid solution is cooled to -5 °C in a suitable reaction vessel.
-
4,6-dimethylpyridin-2-amine is added to the cooled HBr solution.[5]
-
Bromine is added slowly and dropwise with mechanical stirring to the resulting thick white salt mixture.[5]
-
An aqueous solution of sodium nitrite is then added to the red mixture over 1 hour, maintaining the temperature below 5 °C.[5]
-
The reaction mixture is allowed to gradually warm to 20 °C over 2 hours.[5]
-
The pH of the reaction mixture is adjusted to 14 with an aqueous sodium hydroxide solution.[5]
-
The product is extracted with methyl tert-butyl ether (MTBE).[5]
-
The organic phase is washed sequentially with water and brine, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent to yield 2-Bromo-4,6-dimethylpyridine as an orange oily product.[5]
Caption: Synthetic workflow for 2-Bromo-4,6-dimethylpyridine.
Chemical Reactivity and Applications in Drug Development
The bromine atom at the 2-position of 2-Bromo-4,6-dimethylpyridine is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of highly functionalized pyridine derivatives.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromo-4,6-dimethylpyridine can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4,6-dimethylpyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add 2-Bromo-4,6-dimethylpyridine, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling of 2-Bromo-4,6-dimethylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. 2-Bromo-4,6-dimethylpyridine can be coupled with a wide range of primary and secondary amines to synthesize 2-amino-4,6-dimethylpyridine derivatives, which are important scaffolds in many pharmaceutical compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4,6-dimethylpyridine
-
Amine (e.g., Aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The anhydrous solvent is added, and the mixture is stirred to pre-form the catalyst.
-
2-Bromo-4,6-dimethylpyridine and the amine are then added.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: Buchwald-Hartwig amination of 2-Bromo-4,6-dimethylpyridine.
Safety and Handling
2-Bromo-4,6-dimethylpyridine is classified as a substance that causes skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Bromo-4,6-dimethylpyridine is a valuable and versatile chemical intermediate with broad applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key cross-coupling reactions, make it an essential tool for synthetic chemists. The detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Further research into its applications and the development of more sustainable synthetic routes will continue to enhance its importance in the field of chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4926-26-5 CAS MSDS (2-BROMO-4,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Bromo-4,6-dimethylpyridine | C7H8BrN | CID 14975195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-4,6-DIMETHYLPYRIDINE | 4926-26-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
